N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core linked to a phenyl-substituted acetamide moiety via a thioether bridge. This structure confers unique electronic and steric properties, making it a candidate for targeting protein-RNA interactions, particularly in oncology.
Properties
IUPAC Name |
N-phenyl-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-17(20-15-9-5-2-6-10-15)13-26-18-12-11-16-21-22-19(24(16)23-18)14-7-3-1-4-8-14/h1-12H,13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVFOSXBKDAOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying chemical properties.
Biology: In biological research, N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been studied for its potential biological activities, including its role as a potential inhibitor of certain enzymes or receptors.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial outcomes.
Molecular Targets and Pathways: The compound may target specific enzymes, receptors, or signaling pathways, depending on its intended application. For example, in medicinal applications, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide with structurally related triazolopyridazine derivatives, emphasizing substituent effects, biological activity, and physicochemical properties.
Structural and Functional Analysis
Substituent Effects on Bioactivity N-Methyl vs. N-Phenyl: The methyl-substituted analog (CAS 108825-65-6) inhibits Lin28, rescuing let-7 miRNA processing and reducing CSC tumorsphere formation . Heterocyclic Variations: Replacement of phenyl with pyridinyl (e.g., CAS 2034348-79-1) introduces a hydrogen-bond acceptor, possibly altering target binding. Thiophene-substituted analogs (e.g., ) may shift electronic properties, though data are lacking .
Physicochemical Properties Melting Points: (E)-4b (mp 253–255°C) demonstrates high thermal stability, likely due to its rigid pyrazole-propenoic acid structure . The target compound’s melting point is unreported, but phenyl groups could increase crystallinity. Solubility: The tetrahydrofuran-methyl group in CAS 2034348-79-1 may enhance aqueous solubility compared to phenyl analogs, critical for pharmacokinetics .
Therapeutic Potential Lin28 Inhibition: Methyl-substituted triazolopyridazines (e.g., Lin28-1632) are validated in preclinical cancer models, while phenyl analogs remain underexplored . Differentiation vs.
Biological Activity
N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolo-pyridazine core and subsequent modifications to introduce the phenyl and thioacetamide groups. Key steps in the synthesis may include:
- Formation of Triazolopyridazine Core : Cyclization of hydrazine derivatives with nitriles to create the triazolopyridazine structure.
- Coupling Reactions : Introduction of the phenyl group through palladium-catalyzed cross-coupling methods.
- Thioacetamide Modification : Incorporation of the thioacetamide moiety via nucleophilic substitution reactions.
The biological activity of this compound primarily involves:
1. DNA Intercalation : The triazolopyridazine moiety can intercalate with DNA, disrupting its structure and function, which is crucial for inducing cell death in cancer cells.
2. Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell proliferation, such as topoisomerases and kinases. This inhibition is significant for its potential anticancer effects.
3. Induction of Apoptosis : By disrupting key cellular pathways, this compound can induce programmed cell death (apoptosis), a desirable effect in cancer therapy.
Biological Activity
The biological activity of this compound has been evaluated through various assays and studies. Below is a summary of its effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10.5 | Apoptosis induction |
| NCI-H460 | 8.7 | Topoisomerase inhibition |
| HeLa | 12.0 | DNA intercalation |
These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer cell lines.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MCF7 Cells : A study demonstrated that this compound significantly inhibited the growth of MCF7 breast cancer cells with an IC50 value of 10.5 µM. The mechanism involved apoptosis through caspase activation.
- NCI-H460 Lung Cancer Study : In another study focused on lung cancer cells (NCI-H460), the compound showed an IC50 value of 8.7 µM, attributed to its ability to inhibit topoisomerase II activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
